molecular formula C21H25N5O4S B2530386 N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105227-32-4

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2530386
CAS No.: 1105227-32-4
M. Wt: 443.52
InChI Key: CKBINQGCYXWOIY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H25N5O4S and its molecular weight is 443.52. The purity is usually 95%.
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Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 3,4-dimethoxyphenethylamine and 4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazole.
  • Condensation Reaction : These starting materials undergo a condensation reaction to form the thioamide linkage.
  • Acetylation : The resulting compound is then acetylated to yield the final product.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that compounds similar to this triazole derivative possess activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Triazole derivatives are known for their anticancer potential:

  • Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in clinical applications:

  • Study on Anticancer Activity :
    • A study evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines. Results indicated that the compound exhibited a dose-dependent inhibition of cell growth.
  • Antimicrobial Efficacy Study :
    • Another study focused on the antimicrobial properties of similar compounds against Candida albicans. The results showed promising antifungal activity comparable to standard treatments .

Data Tables

The following table summarizes the biological activities observed in various studies:

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
AntifungalCandida albicansComparable to standard treatment
AnticancerHuman cancer cell linesDose-dependent cytotoxicity

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-25-11-5-6-15(20(25)28)19-23-24-21(26(19)2)31-13-18(27)22-10-9-14-7-8-16(29-3)17(12-14)30-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKBINQGCYXWOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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